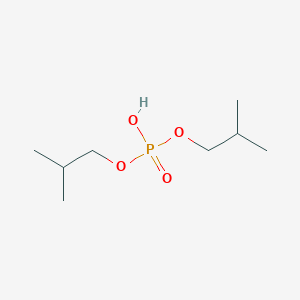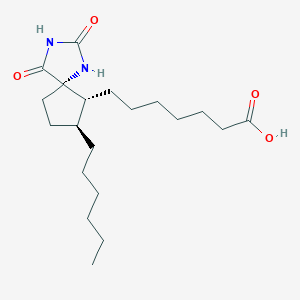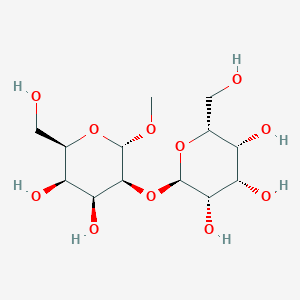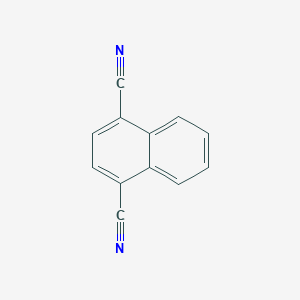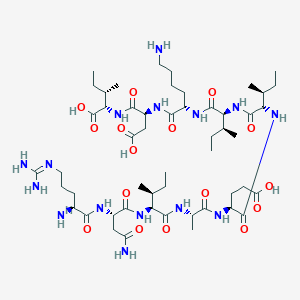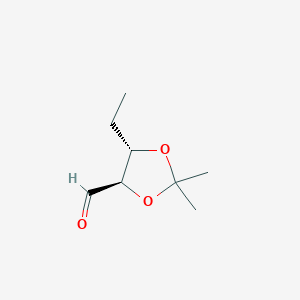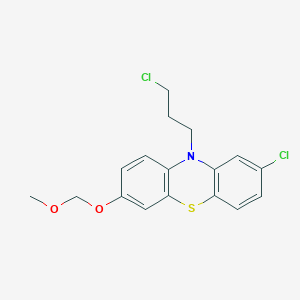
2-Chloro-10-(3-chloropropyl)-7-(methoxymethoxy)-10H-phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-10-(3-chloropropyl)-7-(methoxymethoxy)-10H-phenothiazine is a chemical compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antiemetic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-10-(3-chloropropyl)-7-(methoxymethoxy)-10H-phenothiazine typically involves multiple steps:
Starting Materials: The synthesis begins with phenothiazine as the core structure.
Alkylation: The 3-chloropropyl group is introduced via an alkylation reaction, often using 3-chloropropyl chloride in the presence of a base like potassium carbonate.
Methoxymethoxylation: The methoxymethoxy group is added through a reaction with methoxymethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including recrystallization or chromatography to obtain the pure compound.
Quality Control: Rigorous testing to confirm the identity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-10-(3-chloropropyl)-7-(methoxymethoxy)-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted phenothiazines depending on the nucleophile used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying its interactions with biological systems to understand its potential as a therapeutic agent.
Medicine: Investigating its efficacy and safety as an antipsychotic or antiemetic drug.
Industry: Potential use in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of 2-Chloro-10-(3-chloropropyl)-7-(methoxymethoxy)-10H-phenothiazine would depend on its specific application. In a pharmaceutical context, phenothiazines typically exert their effects by:
Blocking Dopamine Receptors: Reducing the activity of dopamine in the brain, which is beneficial in treating psychotic disorders.
Antiemetic Effects: By acting on the chemoreceptor trigger zone in the brain to prevent nausea and vomiting.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Thioridazine: Known for its antipsychotic and antiemetic properties.
Fluphenazine: Used in the treatment of schizophrenia.
Uniqueness
2-Chloro-10-(3-chloropropyl)-7-(methoxymethoxy)-10H-phenothiazine is unique due to its specific substituents, which may confer distinct pharmacological properties or chemical reactivity compared to other phenothiazines. The presence of the methoxymethoxy group, in particular, could influence its solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
2-chloro-10-(3-chloropropyl)-7-(methoxymethoxy)phenothiazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2S/c1-21-11-22-13-4-5-14-17(10-13)23-16-6-3-12(19)9-15(16)20(14)8-2-7-18/h3-6,9-10H,2,7-8,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIFKOPYCHQMOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC2=C(C=C1)N(C3=C(S2)C=CC(=C3)Cl)CCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
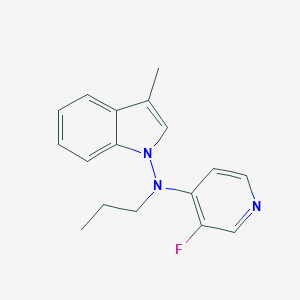
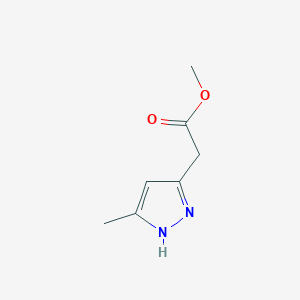
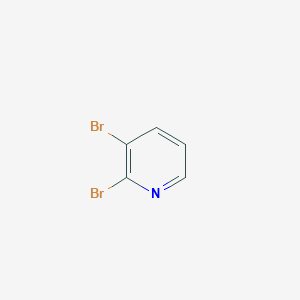
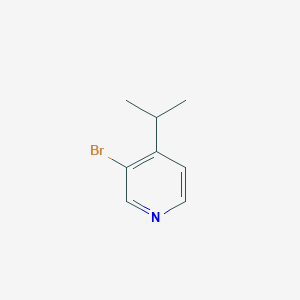
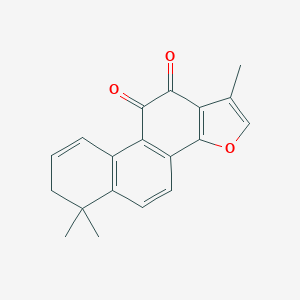
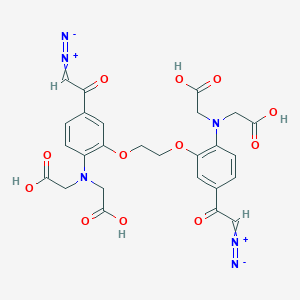
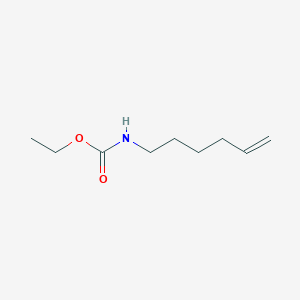
![[2-hydroxy-3-(3-triethoxysilylpropylamino)propyl] Prop-2-enoate](/img/structure/B49203.png)
